Cas no 39161-19-8 (pent-3-en-1-ol)
pent-3-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Penten-1-ol
- 3-Pentenol
- Pent-3-en-1-ol
- trans-3-Pentenol-1
- EN300-303351
- E75910
- EN300-2008180
- Oxy-3-pentene
- (3E)-3-Penten-1-ol
- 3-Penten-1-ol, (E)-
- 764-37-4
- A848880
- (E)-3-Penten-1-ol
- CS-0162245
- 3-Penten-1-ol, (3E)-
- FSUXYWPILZJGCC-NSCUHMNNSA-N
- FSUXYWPILZJGCC-UHFFFAOYSA-N
- (3E)-PENT-3-EN-1-OL
- (E)-Pent-3-en-1-ol
- 39161-19-8
- DTXSID30883565
- NS00079836
- EINECS 212-118-1
- AKOS006282973
- pent-3-en-1-ol
-
- Inchi: 1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+
- InChI Key: FSUXYWPILZJGCC-NSCUHMNNSA-N
- SMILES: OCC/C=C/C
Computed Properties
- Exact Mass: 86.0732
- Monoisotopic Mass: 86.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 39.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
pent-3-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303351-0.05g |
pent-3-en-1-ol |
39161-19-8 | 0.05g |
$101.0 | 2023-09-06 | ||
| Enamine | EN300-303351-0.1g |
pent-3-en-1-ol |
39161-19-8 | 0.1g |
$152.0 | 2023-09-06 | ||
| Enamine | EN300-303351-0.25g |
pent-3-en-1-ol |
39161-19-8 | 0.25g |
$216.0 | 2023-09-06 | ||
| Enamine | EN300-303351-0.5g |
pent-3-en-1-ol |
39161-19-8 | 0.5g |
$407.0 | 2023-09-06 | ||
| Enamine | EN300-303351-1.0g |
pent-3-en-1-ol |
39161-19-8 | 1.0g |
$528.0 | 2023-02-26 | ||
| Enamine | EN300-303351-2.5g |
pent-3-en-1-ol |
39161-19-8 | 2.5g |
$1034.0 | 2023-09-06 | ||
| Enamine | EN300-303351-5.0g |
pent-3-en-1-ol |
39161-19-8 | 5.0g |
$1530.0 | 2023-02-26 | ||
| Enamine | EN300-303351-10.0g |
pent-3-en-1-ol |
39161-19-8 | 10.0g |
$2269.0 | 2023-02-26 | ||
| Enamine | EN300-303351-1g |
pent-3-en-1-ol |
39161-19-8 | 1g |
$528.0 | 2023-09-06 | ||
| Enamine | EN300-303351-5g |
pent-3-en-1-ol |
39161-19-8 | 5g |
$1530.0 | 2023-09-06 |
pent-3-en-1-ol Related Literature
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1. Highly α-regioselective neodymium-mediated allylation of diaryl ketonesFang Zhang,Ru Wang,San Wu,Peipei Wang,Songlin Zhang RSC Adv. 2016 6 87710
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Gaurav Kumar,Dongxia Liu,Dandan Xu,Limin Ren,Michael Tsapatsis,Paul J. Dauenhauer Green Chem. 2020 22 4147
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Florent Larnaud,Charlène Calata,Ana?s Prunier,Clothilde Le Guen,Rémi Legay,Emmanuel Pfund,Thierry Lequeux Org. Biomol. Chem. 2022 20 1205
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Krystel Di Pietrantonio,Francesca Coccia,Lucia Tonucci,Nicola d'Alessandro,Mario Bressan RSC Adv. 2015 5 68493
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5. Product selectivity control induced by using liquid–liquid parallel laminar flow in a microreactorFumihiro Amemiya,Hideyuki Matsumoto,Keishi Fuse,Tsuneo Kashiwagi,Chiaki Kuroda,Toshio Fuchigami,Mahito Atobe Org. Biomol. Chem. 2011 9 4256
Additional information on pent-3-en-1-ol
Chemical Profile of Pent-3-en-1-ol (CAS No. 39161-19-8)
Pent-3-en-1-ol, chemically known by the CAS number 39161-19-8, is a significant organic compound belonging to the olefin class. This molecule, characterized by a five-carbon chain with a double bond at the third carbon, exhibits unique chemical properties that make it valuable in various industrial and research applications. The compound’s structural configuration, featuring a terminal hydroxyl group and a conjugated double bond system, contributes to its reactivity and utility in synthetic chemistry.
The synthesis of Pent-3-en-1-ol typically involves the reduction of pentanone or through the hydroboration-oxidation of pent-3-enes. Its molecular formula, C₅H₁₀O, underscores its role as an alcohol derivative with a versatile carbon backbone. The presence of the hydroxyl group enhances its solubility in polar solvents while maintaining compatibility with non-polar media due to the alkene moiety.
In recent years, Pent-3-en-1-ol has garnered attention in the field of pharmaceutical research for its potential as a precursor in the synthesis of bioactive molecules. Studies have highlighted its utility in constructing complex cyclic structures, which are prevalent in many pharmacologically relevant compounds. The compound’s ability to undergo various functional group transformations, such as epoxidation and hydroxylation, makes it a valuable intermediate in drug development pipelines.
One notable application of Pent-3-en-1-ol is in the flavor and fragrance industry, where its alkenic and alcoholic properties contribute to desirable aromatic profiles. The compound’s olfactory characteristics have been studied for their potential use in synthesizing synthetic scents that mimic natural plant extracts. This aligns with the growing demand for sustainable and natural-derived fragrances in consumer products.
From an academic perspective, Pent-3-en-1-ol serves as a model system for understanding reaction mechanisms involving unsaturated alcohols. Researchers have utilized this compound to explore catalytic processes that enhance selectivity and yield in organic transformations. For instance, recent advancements in photoredox catalysis have demonstrated the efficacy of Pent-3-en-1-ol in cross-coupling reactions, which are pivotal for constructing complex molecular architectures.
The compound’s role in material science is also emerging as a promising area of investigation. Its structural features allow for integration into polymers and coatings, imparting unique properties such as flexibility and barrier resistance. These attributes make Pent-3-en-1-ol a candidate for developing advanced materials with applications ranging from packaging to automotive components.
Environmental considerations have further propelled research into optimizing the production and application of Pent-3-en-1-ol. Green chemistry principles have inspired methodologies that minimize waste and energy consumption during synthesis. For example, biocatalytic routes using engineered enzymes have been explored to achieve higher atom economy and reduced environmental impact.
The pharmacological potential of Pent-3-en-1-ol extends beyond its role as a synthetic intermediate. Preliminary studies suggest that derivatives of this compound may exhibit biological activities relevant to therapeutic applications. Specifically, modifications to the hydroxyl or double bond positions have been investigated for their effects on receptor binding and metabolic stability. These explorations are part of broader efforts to identify novel chemical scaffolds for drug discovery.
The industrial-scale production of Pent-3-en-1-ol has been refined to meet growing demand across multiple sectors. Process optimization efforts focus on enhancing yield while adhering to stringent safety and environmental standards. Advances in continuous flow chemistry have enabled more efficient manufacturing processes, reducing both capital investment and operational costs.
In conclusion, Pent-3-en-1-ol (CAS No. 39161-19-8) represents a multifaceted compound with broad utility across chemistry, pharmaceuticals, and materials science. Its structural versatility and reactivity make it indispensable in synthetic workflows, while its emerging applications underscore its significance in addressing contemporary scientific challenges. As research continues to uncover new possibilities for this molecule, its importance is poised to grow further within both academic and industrial landscapes.
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